molecular formula C9H8N2O3S B2465246 1-Phenylpyrazole-4-sulfonic acid CAS No. 18336-36-2

1-Phenylpyrazole-4-sulfonic acid

Cat. No. B2465246
CAS RN: 18336-36-2
M. Wt: 224.23
InChI Key: BQVACEVGBYODQL-UHFFFAOYSA-N
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Description

1-Phenylpyrazole-4-sulfonic acid is a chemical compound with the CAS Number: 18336-36-2 and Linear Formula: C9H8N2O3S . It has a molecular weight of 224.24 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Phenylpyrazole-4-sulfonic acid, is an important area of organic chemistry . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .


Molecular Structure Analysis

The molecular structure of 1-Phenylpyrazole-4-sulfonic acid is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .


Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 1-Phenylpyrazole-4-sulfonic acid can be found on the Sigma-Aldrich website .

Future Directions

The synthesis and properties of different pyrazole derivatives, including 1-Phenylpyrazole-4-sulfonic acid, continue to be a focus of research . Researchers are looking for new and improved applications for these compounds .

properties

IUPAC Name

1-phenylpyrazole-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-15(13,14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVACEVGBYODQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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